5,5-Dimethyl-2-propionylcyclohexane-1,3-dione
Description
Properties
IUPAC Name |
5,5-dimethyl-2-propanoylcyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-4-7(12)10-8(13)5-11(2,3)6-9(10)14/h10H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQARRWJOVCLAKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1C(=O)CC(CC1=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80389426 | |
| Record name | 5,5-dimethyl-2-propionylcyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80389426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1904-20-7 | |
| Record name | 5,5-dimethyl-2-propionylcyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80389426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5,5-Dimethyl-2-propionylcyclohexane-1,3-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This diketone derivative is structurally related to dimedone and has been studied for its various bioactive properties, particularly in the context of cancer research and enzyme interactions.
Chemical Structure and Properties
The molecular formula for this compound is . It features two carbonyl groups and a cyclohexane ring, which contribute to its reactivity and biological activity. The compound can undergo nucleophilic addition reactions due to the electrophilic nature of its carbonyl carbons, making it a versatile building block in organic synthesis.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Research indicates that diketones can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown efficacy in inducing apoptosis in malignant cells through mechanisms involving oxidative stress and activation of specific signaling pathways.
- Oxidative Stress Induction : The compound may generate reactive oxygen species (ROS), leading to oxidative damage in cancer cells.
- MAPK Pathway Modulation : Studies on related compounds suggest that they can influence the MAPK signaling pathway, which is crucial for cell survival and apoptosis. Specifically, compounds may activate p38 MAPK while inhibiting ERK pathways, leading to programmed cell death .
Enzyme Interactions
Enzymatic studies reveal that this compound interacts with various enzymes, potentially modulating their activity. This interaction could be leveraged for therapeutic applications where enzyme inhibition or activation is desired.
Study 1: Cytotoxicity Assessment
In one study assessing the cytotoxic effects of diketones similar to this compound on human cancer cell lines:
- Cell Lines Tested : A549 (lung), HeLa (cervical), and MCF7 (breast).
- Results : The compound exhibited an LC50 value of approximately 0.31 µM after 24 hours of exposure. Apoptosis was confirmed through flow cytometry and fluorescence microscopy techniques .
Study 2: Enzyme Interaction Analysis
Another investigation focused on the interaction of diketones with NAD(P)H:quinone oxidoreductase (NQO1):
- Findings : The inhibition of NQO1 significantly reduced the cytotoxic effects of the compound, indicating that NQO1 plays a critical role in mediating its biological activity .
Data Table: Biological Activity Summary
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of diketones like 5,5-Dimethyl-2-propionylcyclohexane-1,3-dione. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and disruption of cellular metabolism in cancer cells .
A notable study demonstrated that derivatives of this diketone scaffold could act as vascular disrupting agents, targeting tumor vasculature and leading to enhanced anti-tumor efficacy . The structure-activity relationship (SAR) studies revealed that modifications on the aromatic rings attached to the diketone significantly influence their biological activity.
Biological Probes
The compound has also been utilized as a chemical probe for studying redox biology. Its ability to form reversible bonds with thiol groups makes it a valuable tool for detecting sulfenic acids in proteins. This property is exploited in various assays to investigate oxidative stress responses in biological systems .
Material Science Applications
In material science, this compound can be used as a precursor for synthesizing polymers and other advanced materials. Its unique structure allows for the incorporation into polymer chains, enhancing thermal stability and mechanical properties. Research has shown that diketones can serve as effective cross-linking agents in polymer formulations .
Case Studies
- Anticancer Study : A study published in Journal of Medicinal Chemistry explored the cytotoxic effects of this compound on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth and induction of apoptosis through mitochondrial pathways .
- Biological Probing : In another study focused on redox biology, researchers employed this diketone as a probe to detect sulfenic acids formed during oxidative stress. The findings revealed critical insights into cellular signaling mechanisms affected by reactive oxygen species .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The table below compares key structural and physicochemical attributes of 5,5-Dimethyl-2-propionylcyclohexane-1,3-dione with similar cyclohexane-1,3-dione derivatives:
Key Observations:
- Substituent Impact on Lipophilicity : The propionyl group in the target compound increases LogP compared to dimedone (~2.5 vs. 1.2), enhancing membrane permeability but reducing water solubility. Bulky aromatic substituents (e.g., diphenylpropyl in C₂₉H₂₈O₃) further elevate LogP (>3.0), favoring lipid-rich environments .
- Synthetic Efficiency : Higher yields (73%) for the propionyl derivative compared to diphenylpropyl analogs (69%) suggest steric hindrance from bulkier groups reduces reaction efficiency .
Structural and Spectroscopic Differentiation
- NMR Signatures : The propionyl group in the target compound generates distinct ¹H NMR signals (δ 1.12 ppm for -CH₂CH₃; δ 2.52 ppm for methylene protons) absent in simpler analogs like dimedone .
- IR Spectroscopy : Shared carbonyl stretches (~1700 cm⁻¹) confirm the β-diketone core, while substituent-specific peaks (e.g., aromatic C=C in diphenylpropyl derivatives at ~1487 cm⁻¹) aid differentiation .
Preparation Methods
Step 1: Synthesis of 5,5-Dimethylcyclohexane-1,3-dione (Dimedone)
Dimedone is synthesized via a Michael addition-intramolecular aldol condensation sequence:
-
Michael Addition : Diethyl malonate reacts with mesityl oxide in the presence of a base (e.g., piperidine) to form a β-ketoester intermediate.
-
Aldol Condensation : The intermediate undergoes cyclization under acidic conditions, followed by hydrolysis and decarboxylation to yield dimedone.
Reaction Conditions :
Step 2: Propionylation of Dimedone
Propionyl chloride reacts with dimedone in a Friedel-Crafts acylation mechanism:
-
Activation : Propionyl chloride is activated by a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃).
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Electrophilic Attack : The enol form of dimedone attacks the electrophilic acyl carbon, forming a ketone intermediate.
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Deprotonation : The intermediate loses a proton to regenerate aromaticity, yielding the final product.
Optimized Parameters :
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Solvent : Dry xylene (non-polar, high boiling point)
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Catalyst : Anhydrous AlCl₃ (1.2 equiv)
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Temperature : 140°C under reflux
-
Yield : 82–85%
Table 1: Traditional Friedel-Crafts Acylation Conditions
| Parameter | Value |
|---|---|
| Catalyst | AlCl₃ |
| Solvent | Xylene |
| Temperature | 140°C |
| Reaction Time | 6–8 hours |
| Yield | 82–85% |
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the propionylation step by enhancing reaction kinetics. This method reduces energy consumption and improves regioselectivity.
Procedure :
-
Dimedone (1.0 equiv) and propionyl chloride (1.1 equiv) are dissolved in dry toluene.
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Anhydrous ZnCl₂ (0.1 equiv) is added as a catalyst.
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The mixture is irradiated in a microwave reactor at 120°C for 20–30 minutes.
Advantages :
Table 2: Microwave vs. Conventional Heating
| Parameter | Microwave Method | Conventional Method |
|---|---|---|
| Temperature | 120°C | 140°C |
| Time | 30 minutes | 6–8 hours |
| Yield | 88–90% | 82–85% |
Solvent-Free Mechanochemical Synthesis
Eco-friendly solvent-free methods employ ball milling to achieve propionylation through mechanochemical activation.
Protocol :
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Dimedone and propionyl chloride (1:1.05 molar ratio) are mixed with KHSO₄ (10 mol%).
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The mixture is ball-milled at 25 Hz for 45 minutes.
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The product is purified via recrystallization from ethanol.
Key Outcomes :
Green Chemistry Approaches Using Aqueous Media
Recent advances utilize water as a solvent, aligning with green chemistry principles.
Method :
-
Dimedone and propionic anhydride (1:1.2) are stirred in water with β-cyclodextrin (5 mol%) as a supramolecular catalyst.
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The reaction proceeds at 80°C for 4 hours.
Mechanistic Insight :
β-Cyclodextrin forms host-guest complexes with dimedone, enhancing its solubility and reactivity in water.
Performance Metrics :
Enzymatic Acylation
Biocatalytic methods using lipases (e.g., Candida antarctica Lipase B) offer regioselective propionylation under mild conditions.
Procedure :
-
Dimedone and vinyl propionate (acyl donor) are dissolved in tert-butanol.
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Immobilized lipase (50 mg/mmol) is added, and the mixture is stirred at 40°C for 24 hours.
Results :
Critical Analysis of Methodologies
Yield and Efficiency
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Friedel-Crafts Acylation remains the gold standard for high yields (82–85%) but requires hazardous solvents and catalysts.
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Microwave Synthesis offers rapid, high-yield (88–90%) alternatives but demands specialized equipment.
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Green Methods prioritize sustainability at the expense of moderate yields (75–77%).
Industrial Scalability
Solvent-free and microwave methods are scalable for industrial production due to reduced processing times and waste. Enzymatic routes, while eco-friendly, face challenges in cost and enzyme stability.
Q & A
Q. What computational tools model the electronic effects of substituents on dimedone’s reactivity?
- Density Functional Theory (DFT) calculations (e.g., Gaussian 16) predict charge densities and frontier molecular orbitals. These guide synthetic designs, such as tuning electrophilicity at the 2-position for targeted functionalization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
